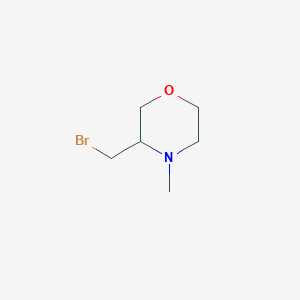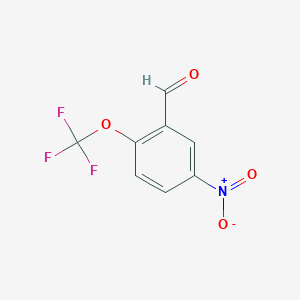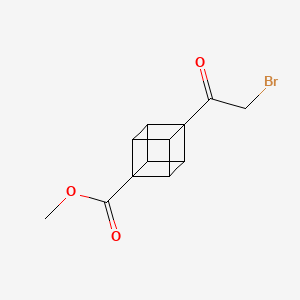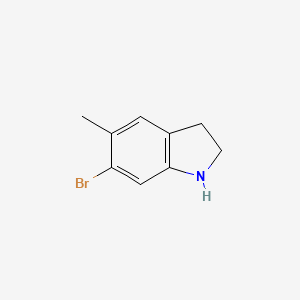
4-(2-Methoxy-3-pyridyl)piperidine
説明
“4-(2-Methoxy-3-pyridyl)piperidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, a six-membered cyclic molecule that is a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials .
Synthesis Analysis
The synthesis of “4-(2-Methoxy-3-pyridyl)piperidine” could involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthetic strategies used could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(2-Methoxy-3-pyridyl)piperidine” is characterized by the pyrrolidine ring and its derivatives . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Methoxy-3-pyridyl)piperidine” could include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions could lead to the formation of various piperidine derivatives .科学的研究の応用
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug development. The synthesis of various piperidine derivatives, including substituted piperidines , spiropiperidines , condensed piperidines , and piperidinones , plays a pivotal role in designing pharmaceuticals . Researchers explore these derivatives for their pharmacological properties, aiming to create novel drugs with improved efficacy and reduced side effects.
Neurological Disorders and Neuroprotection
The piperidine moiety has shown promise in treating neurological conditions. Researchers investigate its potential as a neuroprotective agent against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Piperidine-based compounds may modulate neurotransmitter receptors, enhance neuronal survival, and mitigate oxidative stress .
Anticancer Properties
Piperidine derivatives exhibit anticancer activity. For instance, 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl)pyridine derivatives synthesized via the Chichibabin reaction demonstrate potent inhibition of IKK-β, a key enzyme involved in cancer progression . Additionally, piperidine-containing alkaloids from natural sources have been explored for their cytotoxic effects against cancer cells .
Anti-Inflammatory Agents
Researchers investigate piperidine-based compounds as potential anti-inflammatory agents. These molecules may modulate inflammatory pathways, inhibit cytokine production, and alleviate inflammatory conditions .
Antimicrobial Activity
Piperidine derivatives have demonstrated antimicrobial properties. Scientists explore their potential as antibacterial, antifungal, and antiviral agents. These compounds may disrupt microbial membranes, inhibit enzymes, or interfere with essential cellular processes .
Chemical Biology and Enzyme Inhibition
Piperidines play a role in chemical biology by serving as enzyme inhibitors. Researchers design piperidine-based molecules to target specific enzymes involved in diseases. For example, ALK (anaplastic lymphoma kinase) inhibitors containing the piperidine moiety have been developed for cancer therapy .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2-Methoxy-3-pyridyl)piperidine”, is an important task of modern organic chemistry .
作用機序
Target of Action
The primary targets of 4-(2-Methoxy-3-pyridyl)piperidine are the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Mode of Action
The compound interacts with its targets, ALK and ROS1, by inhibiting their activity . This interaction results in the disruption of the signaling pathways that these kinases are involved in, leading to changes in cellular functions .
Biochemical Pathways
The affected pathways are those regulated by ALK and ROS1. These pathways are involved in cell growth and survival, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
Like other piperidine derivatives, it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ALK and ROS1, disruption of their signaling pathways, and potential death of cancer cells . This could result in the reduction of tumor growth and potentially the regression of the tumor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-Methoxy-3-pyridyl)piperidine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
特性
IUPAC Name |
2-methoxy-3-piperidin-4-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9/h2-3,6,9,12H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUTZLDEOWEKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-3-pyridyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



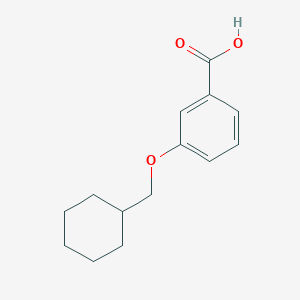
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)


